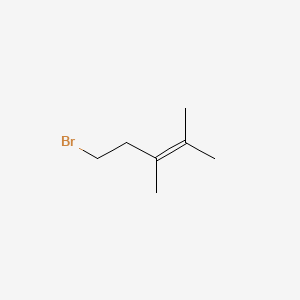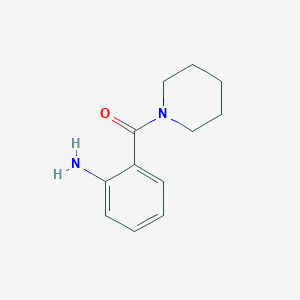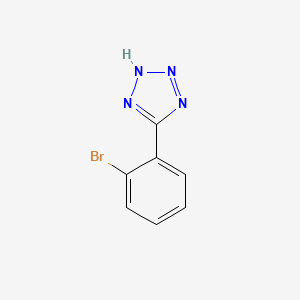
2-Bromo-3,4-difluoro-1-nitrobenzene
説明
Synthesis Analysis
While direct synthesis of 2-Bromo-3,4-difluoro-1-nitrobenzene is not explicitly detailed in the available literature, related synthesis methods offer insights into potential pathways. For example, the synthesis of related nitrobenzene derivatives often involves halogenation and nitration reactions. The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water, achieving a yield of 94.8% with product purity higher than 99.0%, provides a methodological analogy (Xuan et al., 2010). Additionally, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes suggests a potential route for complex synthesis involving bromo-nitrobenzene derivatives (Kawase et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,4-difluoro-1-nitrobenzene includes a benzene ring substituted with bromo, nitro, and fluoro groups. These substituents influence the electronic distribution within the molecule, affecting its reactivity. The electron-withdrawing effects of the nitro and fluoro groups adjacent to the bromo substituent are likely to affect its chemical behavior, making it an interesting subject for further structural analysis. Research on related fluoronitrobenzene derivatives has been conducted to understand their electronic properties, which could be relevant to understanding 2-Bromo-3,4-difluoro-1-nitrobenzene (Cargill et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving bromo-nitrobenzene derivatives are diverse, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The presence of both bromo and nitro groups in 2-Bromo-3,4-difluoro-1-nitrobenzene suggests it could participate in various organic transformations. For instance, electrophilic bromination of nitrobenzene to form 3-bromo-nitrotoluene highlights the reactivity of similar compounds under electrophilic conditions (Sobolev et al., 2014).
Physical Properties Analysis
The physical properties of 2-Bromo-3,4-difluoro-1-nitrobenzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of fluorine atoms is known to significantly alter the physical characteristics of aromatic compounds by increasing their stability and modifying their phase behavior. Studies on similar fluorinated compounds can provide insight into the physical properties of 2-Bromo-3,4-difluoro-1-nitrobenzene.
Chemical Properties Analysis
The chemical properties of 2-Bromo-3,4-difluoro-1-nitrobenzene, including reactivity and stability, are shaped by its functional groups. The nitro group is a strong electron-withdrawing group that can affect the compound's reactivity towards nucleophilic substitution reactions. Similarly, the bromo group can be involved in various organic reactions, including Suzuki coupling, as demonstrated in palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives (Cargill et al., 2010). The fluorine atoms add another layer of reactivity due to their electronegativity and ability to form strong carbon-fluorine bonds.
科学的研究の応用
Electrophilic Bromination
Research demonstrates the use of Ba(BrF4)2 as a highly-active brominating agent, leading to the formation of pure 3-bromo-nitrotoluene when interacting with nitrobenzene. This implies that 2-Bromo-3,4-difluoro-1-nitrobenzene could be involved in similar bromination processes of aromatic compounds with electrophilic substituents (Sobolev et al., 2014).
Vibrational Analysis
A study on trisubstituted benzenes, including 1-bromo-3,4-difluorobenzene, analyzed in-plane and out-of-plane vibrations. This research is pertinent to understanding the vibrational characteristics of similar compounds like 2-Bromo-3,4-difluoro-1-nitrobenzene (Reddy & Rao, 1994).
Photoelectrochemical Reduction
A study on the photoelectrochemical reduction of p-bromo-nitrobenzene highlights a potential area of research for 2-Bromo-3,4-difluoro-1-nitrobenzene in similar reduction processes and electron transfer mechanisms (Compton & Dryfe, 1994).
Radical Anion Reactivity
Investigations into the reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids could be relevant for understanding the behavior of 2-Bromo-3,4-difluoro-1-nitrobenzene in similar environments (Ernst et al., 2013).
Synthesis of Medicinal Intermediates
The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a medicinal intermediate, showcases potential applications of 2-Bromo-3,4-difluoro-1-nitrobenzene in pharmaceutical synthesis (Zhai Guang-xin, 2006).
Cross-Coupling Reactions
Studies on the Ullmann cross-coupling of 1-bromo-2-nitrobenzene and its derivatives reveal potential applications in synthesizing complex organic structures, which might also be applicable to 2-Bromo-3,4-difluoro-1-nitrobenzene (Banwell et al., 2004).
Electrochemical Reduction Studies
Research on the electrochemical reductions of bromoethyl-nitrobenzenes, including insights into electron transfer mechanisms, can inform the study of similar processes in 2-Bromo-3,4-difluoro-1-nitrobenzene (Du & Peters, 2010).
特性
IUPAC Name |
3-bromo-1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBJAYTIQWYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341631 | |
| Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-difluoro-1-nitrobenzene | |
CAS RN |
350699-92-2 | |
| Record name | 3-Bromo-1,2-difluoro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350699922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1,2-DIFLUORO-4-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85K7N7JGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





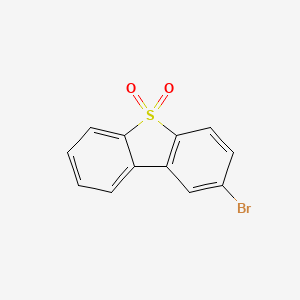


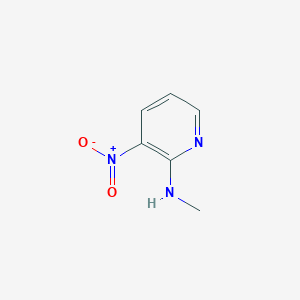

![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)
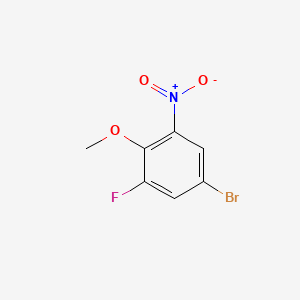
![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)
